Bienvenue dans la boutique en ligne BenchChem!

CP-601927

α4β2 nAChR Selectivity Binding Affinity

CP-601927 (CAS 357425-02-6) is a synthetic, orally bioavailable small molecule that functions as a high-affinity, selective partial agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). Its binding profile is defined by a dissociation constant (Ki) of 1.2 nM at α4β2 nAChRs and a functional half-maximal effective concentration (EC50) of 2.6 μM, accompanied by demonstrable brain penetration and antidepressant-like effects in preclinical models.

Molecular Formula C12H12F3N
Molecular Weight 227.22 g/mol
CAS No. 1448551-01-6
Cat. No. B8103044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-601927
CAS1448551-01-6
Molecular FormulaC12H12F3N
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F
InChIInChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1
InChIKeyRNOBTWYQAWEZHH-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP-601927: A High-Affinity, Selective α4β2 nAChR Partial Agonist for CNS Research


CP-601927 (CAS 357425-02-6) is a synthetic, orally bioavailable small molecule that functions as a high-affinity, selective partial agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR) [1]. Its binding profile is defined by a dissociation constant (Ki) of 1.2 nM at α4β2 nAChRs and a functional half-maximal effective concentration (EC50) of 2.6 μM, accompanied by demonstrable brain penetration and antidepressant-like effects in preclinical models . This compound belongs to the benzazepine class and serves as a specific research tool for dissecting the role of α4β2 nAChR signaling in the context of major depressive disorder (MDD) and nicotine dependence [2].

Why a Non-Selective nAChR Agonist Cannot Replace CP-601927 in Research


Substituting CP-601927 with a less selective nAChR agonist or a close structural analog compromises experimental specificity and interpretability. While the α4β2 nAChR is a primary therapeutic target for both smoking cessation and depression, its closely related subtype α3β4 mediates distinct physiological and behavioral effects, particularly in alcohol consumption and autonomic function [1]. CP-601927 achieves an 85-fold selectivity for α4β2 over α3β4 (Ki: 1.2 nM vs. 102 nM), which is critical for isolating α4β2-mediated mechanisms from those of α3β4 . In stark contrast, its enantiomer CP-601932 is a potent, non-selective α3β4 agonist (Ki = 21 nM for both α4β2 and α3β4) . The clinical translation of research findings is also profoundly impacted by selectivity; a quantitative analysis of smoking cessation agents revealed that CP-601927's unique pharmacological profile, characterized by extensive α4β2 desensitization but insufficient α6β2 activation and antagonism, fails to confer clinical efficacy, a key negative control insight lost if using a more efficacious but less selective analog like varenicline [2].

CP-601927 Quantitative Differentiation Evidence vs. Analogs and In-Class Compounds


Subtype Selectivity: 85-Fold Specificity for α4β2 over α3β4 nAChRs

CP-601927 demonstrates high selectivity for the α4β2 nAChR subtype. In direct binding assays, it exhibits a Ki of 1.2 nM for α4β2, compared to a Ki of 102 nM for the α3β4 subtype, resulting in an 85-fold selectivity ratio . This contrasts sharply with its enantiomer, CP-601932, which shows no selectivity, binding to both α4β2 and α3β4 with a Ki of 21 nM .

α4β2 nAChR Selectivity Binding Affinity

In Vivo Efficacy: Dose-Dependent Antidepressant-Like Activity in Mice

In a validated behavioral model of depression, intraperitoneal administration of CP-601927 in C57BL/6J male mice at doses ranging from 0.125 mg/kg to 1.5 mg/kg produced significant antidepressant-like activity . This establishes a clear dose-response relationship for its central pharmacodynamic effect, a crucial benchmark for study design and reproducibility.

Major Depressive Disorder In Vivo Efficacy Behavioral Pharmacology

Pharmacological Differentiation: Limited α6β2 Activation vs. Clinically Efficacious Agonists

A quantitative modeling analysis of α4β2* nAChR ligands reveals that CP-601927, along with CP-601932, ABT-089, and dianicline, fails to achieve the dual activation-desensitization profile at α6β2* nAChRs required for clinical smoking cessation efficacy [1]. Unlike varenicline and cytisine, which extensively desensitize α4β2 receptors and activate α6β2* subtypes at therapeutic brain concentrations, CP-601927's activity is limited primarily to α4β2 desensitization, rendering it clinically inactive for this indication [2].

Smoking Cessation Mechanism of Action Receptor Desensitization

Augmentation Potential: Synergy with SSRIs in Preclinical Models

Preclinical studies have demonstrated that CP-601927 can potentiate the effects of standard-of-care antidepressants. Specifically, co-administration of CP-601927 with the selective serotonin reuptake inhibitors (SSRIs) sertraline or fluoxetine in mice produced an enhanced antidepressant-like response compared to either agent alone [1].

Treatment-Resistant Depression Augmentation Therapy SSRI

Recommended Research Applications for CP-601927 Based on Verified Evidence


Dissecting α4β2 vs. α3β4 nAChR Function in Neurological and Psychiatric Models

Investigators requiring a clear dissection of α4β2-mediated signaling from α3β4 pathways should select CP-601927 as a primary tool. Its 85-fold selectivity for α4β2 (Ki = 1.2 nM) over α3β4 (Ki = 102 nM) provides a level of specificity not offered by close analogs like CP-601932, which is a non-selective α3β4/α4β2 agonist (Ki = 21 nM for both). This selectivity is paramount for accurately interpreting data from in vivo behavioral studies, particularly those involving mood, cognition, and reward pathways where α4β2 and α3β4 exert distinct and sometimes opposing effects .

Investigating Augmentation Strategies for Treatment-Resistant Depression (TRD)

For studies exploring novel adjunctive therapies for TRD, CP-601927 provides a validated pharmacological starting point. Preclinical evidence demonstrates that CP-601927 can potentiate the antidepressant-like effects of SSRIs like sertraline and fluoxetine in animal models. This makes the compound a valuable reference for target validation studies, biomarker discovery, and for benchmarking the efficacy of novel α4β2 nAChR modulators designed for use in combination with standard antidepressants [1].

A Mechanistic Negative Control in Nicotine Dependence Research

In smoking cessation research, CP-601927 serves as a critical control compound to dissect the contributions of specific nAChR subtype activities. Clinical modeling data confirm that CP-601927, unlike varenicline, lacks the α6β2* activation and the nicotine-blocking antagonist activity required for therapeutic efficacy. Researchers can leverage this well-characterized inactivity to isolate the neurobiological effects of α4β2 desensitization alone, providing a clearer understanding of the mechanisms underlying nicotine withdrawal and craving without the confounding variable of therapeutic benefit [2].

Screening and Validating Next-Generation α4β2 nAChR Modulators

CP-601927 serves as a well-defined reference standard for medicinal chemistry and pharmacology programs focused on the α4β2 nAChR. Its established in vitro profile (Ki = 1.2 nM, EC50 = 2.6 μM), in vivo efficacy at 0.125-1.5 mg/kg i.p. in mice, and favorable brain penetration make it an ideal benchmark against which to assess the potency, selectivity, and efficacy of novel chemical entities. Head-to-head comparisons with CP-601927 can efficiently identify compounds with improved selectivity, more desirable pharmacodynamic profiles, or better pharmacokinetic properties .

Quote Request

Request a Quote for CP-601927

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.